5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde
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Overview
Description
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a pyrrolidine moiety, which includes a hydroxymethyl group. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pyrrolidine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring is known to interact with various enzymes and receptors, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry and drug development.
Prolinol: A derivative of pyrrolidine used in organic synthesis and as a chiral auxiliary.
Uniqueness
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde is unique due to its combination of a furan ring and a pyrrolidine moiety with a hydroxymethyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde, also known by its CAS number 702711-45-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H13NO3, with a molecular weight of 195.22 g/mol. The compound features a furan ring substituted with a hydroxymethyl-pyrrolidine moiety, which is significant for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds containing pyrrolidine structures exhibit significant antibacterial and antifungal activities.
- Antibacterial Properties :
- A study reported that pyrrolidine derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
- Antifungal Properties :
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the furan ring may play a crucial role in its interaction with microbial targets. The presence of the hydroxymethyl group on the pyrrolidine enhances solubility and bioavailability, potentially increasing the compound's efficacy.
Case Study 1: Inhibition of SARS-CoV-2 Main Protease
Recent research has highlighted the potential of furan derivatives in inhibiting viral proteases. A related study identified non-peptidomimetic inhibitors derived from furan structures that exhibited IC50 values in the low micromolar range against SARS-CoV-2 main protease (Mpro). Although not directly tested on this compound, these findings suggest that similar compounds could be explored for antiviral activity .
Case Study 2: Structure-Activity Relationship (SAR) Studies
A detailed SAR study involving pyrrolidine derivatives indicated that modifications to the furan ring and pyrrolidine structure significantly influence biological activity. Compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal pathogens, suggesting that further optimization of this compound could yield more potent derivatives .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2/t8-/m0/s1 |
InChI Key |
DIYHEMGBPBEONP-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(O2)C=O)CO |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(O2)C=O)CO |
Origin of Product |
United States |
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